molecular formula C13H13ClN2O3 B8710716 2-chloro-5-[(4-methoxybenzyl)oxy]-3-methylpyrimidin-4(3H)-one

2-chloro-5-[(4-methoxybenzyl)oxy]-3-methylpyrimidin-4(3H)-one

Cat. No.: B8710716
M. Wt: 280.70 g/mol
InChI Key: UXPCNGLCLRAANG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-5-[(4-methoxybenzyl)oxy]-3-methylpyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C13H13ClN2O3 and its molecular weight is 280.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H13ClN2O3

Molecular Weight

280.70 g/mol

IUPAC Name

2-chloro-5-[(4-methoxyphenyl)methoxy]-3-methylpyrimidin-4-one

InChI

InChI=1S/C13H13ClN2O3/c1-16-12(17)11(7-15-13(16)14)19-8-9-3-5-10(18-2)6-4-9/h3-7H,8H2,1-2H3

InChI Key

UXPCNGLCLRAANG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=CN=C1Cl)OCC2=CC=C(C=C2)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 9.60 g (59.8 mmol) 2-chloro-5-hydroxy-3-methylpyrimidin-4(3H)-one in 300 ml DMF was added 20.4 ml (149 mmol) PMBCl, and 48.7 g (149 mmol) Cs2CO3. The reaction mixture was heated to 60° C. for 3 h, cooled to rt, quenched with 200 ml water, extracted with 500 ml EtOAc, dried over Na2SO4, filtered, and concentrated in vacuo. Purification by flash chromatography (330 g silica gel, 3-80% EtOAc:hexane) gave 10 g (60% yield) of 2-chloro-5-[(4-methoxybenzyl)oxy]-3-methylpyrimidin-4(3H)-one. LCMS [M+H]+=281.0.
Quantity
9.6 g
Type
reactant
Reaction Step One
Name
Quantity
20.4 mL
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
48.7 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.